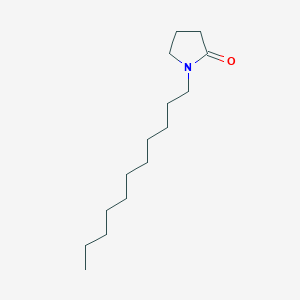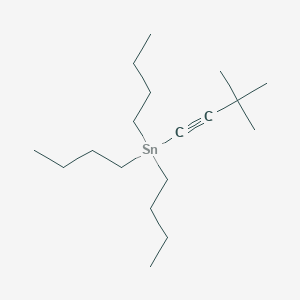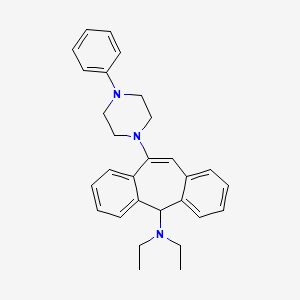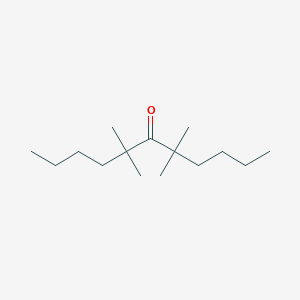
5,5,7,7-Tetramethylundecan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,7,7-Tetramethylundecan-6-one is an organic compound with the molecular formula C15H30O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its unique structure, which includes four methyl groups attached to the carbon chain, making it highly branched.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,7,7-Tetramethylundecan-6-one can be achieved through various methods. One common approach involves the oxidation of secondary alcohols. For instance, the oxidation of 5,5,7,7-Tetramethylundecan-6-ol using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can yield the desired ketone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes typically use more efficient and cost-effective oxidizing agents and conditions to ensure high yields and purity. The choice of solvent, temperature, and reaction time are optimized to maximize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,7,7-Tetramethylundecan-6-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone into a carboxylic acid.
Reduction: Reduction of the ketone can yield the corresponding secondary alcohol.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) can be used to introduce new alkyl groups.
Major Products Formed
Oxidation: 5,5,7,7-Tetramethylundecanoic acid.
Reduction: 5,5,7,7-Tetramethylundecan-6-ol.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,5,7,7-Tetramethylundecan-6-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5,5,7,7-Tetramethylundecan-6-one involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with nucleophiles, facilitating reactions such as nucleophilic addition. The carbonyl group is highly reactive, making it a key site for chemical transformations. The pathways involved in its reactions often include the formation of intermediates such as hemiacetals and hemiketals .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5,7,7-Tetramethylundecane: A hydrocarbon with a similar carbon skeleton but lacking the carbonyl group.
5,5,7,7-Tetramethylundecan-6-ol: The corresponding alcohol, which can be oxidized to form the ketone.
5,5,7,7-Tetramethylundecanoic acid: The carboxylic acid derivative formed by further oxidation of the ketone.
Uniqueness
5,5,7,7-Tetramethylundecan-6-one is unique due to its highly branched structure and the presence of a reactive carbonyl group. This combination makes it a versatile compound in organic synthesis, allowing for the formation of a wide range of derivatives and products .
Propriétés
Numéro CAS |
59126-20-4 |
|---|---|
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.40 g/mol |
Nom IUPAC |
5,5,7,7-tetramethylundecan-6-one |
InChI |
InChI=1S/C15H30O/c1-7-9-11-14(3,4)13(16)15(5,6)12-10-8-2/h7-12H2,1-6H3 |
Clé InChI |
KWFLCUZVEBQOGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C)C(=O)C(C)(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


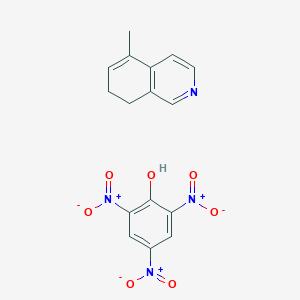
![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
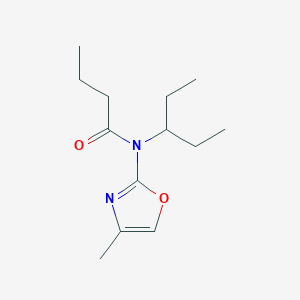
methyl}phosphonic acid](/img/structure/B14621215.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)
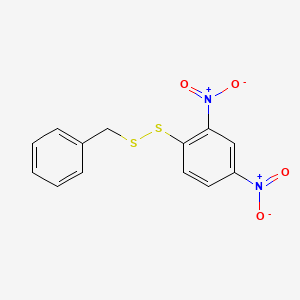
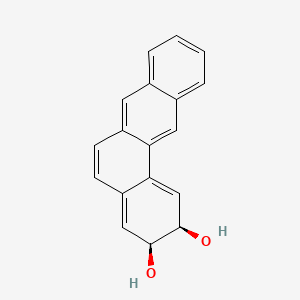
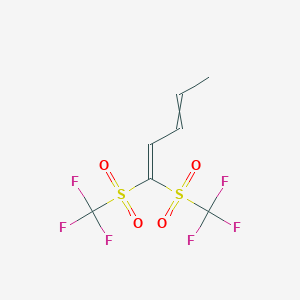
![Imidazole, 2-fluoro-5-[2-carboxyvinyl]-](/img/structure/B14621257.png)
![2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14621262.png)
